2-Chloro-5-(2-fluorobenzoyl)pyridine
Overview
Description
2-Chloro-5-(2-fluorobenzoyl)pyridine is a chemical compound that belongs to the class of fluorinated pyridines. It is characterized by the presence of a chlorine atom at the second position and a 2-fluorobenzoyl group at the fifth position of the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(2-fluorobenzoyl)pyridine typically involves the reaction of 2-chloro-5-iodopyridine with 2-fluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent any side reactions. The reaction mixture is then heated to reflux, and the product is isolated by standard purification techniques such as column chromatography .
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and cost-effective methods. One such method is the Suzuki-Miyaura coupling reaction, which involves the coupling of 2-chloro-5-bromopyridine with 2-fluorobenzoylboronic acid in the presence of a palladium catalyst and a base. This method offers high yields and is suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(2-fluorobenzoyl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom at the second position can be substituted with other nucleophiles such as amines, thiols, and alkoxides.
Reduction Reactions: The carbonyl group in the 2-fluorobenzoyl moiety can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The pyridine ring can undergo oxidation to form N-oxides using oxidizing agents like m-chloroperbenzoic acid.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (amines, thiols, alkoxides), base (triethylamine), solvent (dichloromethane), temperature (room temperature to reflux).
Reduction Reactions: Reducing agents (lithium aluminum hydride), solvent (ether), temperature (0°C to room temperature).
Oxidation Reactions: Oxidizing agents (m-chloroperbenzoic acid), solvent (dichloromethane), temperature (room temperature).
Major Products Formed
Substitution Reactions: Substituted pyridines with various functional groups.
Reduction Reactions: Alcohol derivatives of this compound.
Oxidation Reactions: Pyridine N-oxides.
Scientific Research Applications
2-Chloro-5-(2-fluorobenzoyl)pyridine has several scientific research applications:
Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with anti-inflammatory and anticancer properties.
Agrochemicals: The compound is used in the development of new agrochemical products, including herbicides and insecticides.
Materials Science: It is used in the synthesis of advanced materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-Chloro-5-(2-fluorobenzoyl)pyridine involves its interaction with specific molecular targets and pathways. In pharmaceutical applications, it may inhibit the activity of certain enzymes or receptors, leading to its therapeutic effects. For example, it may inhibit the expression of inflammatory mediators such as prostaglandin E2 and tumor necrosis factor-α, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-(trifluoromethyl)pyridine: This compound is similar in structure but has a trifluoromethyl group instead of a 2-fluorobenzoyl group.
2-Chloro-5-iodopyridine: This compound is a precursor in the synthesis of 2-Chloro-5-(2-fluorobenzoyl)pyridine and is used in various substitution reactions.
Uniqueness
This compound is unique due to the presence of both chlorine and fluorine atoms, which impart distinct electronic properties to the molecule. This makes it particularly useful in the development of pharmaceuticals and agrochemicals with enhanced activity and selectivity .
Properties
IUPAC Name |
(6-chloropyridin-3-yl)-(2-fluorophenyl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClFNO/c13-11-6-5-8(7-15-11)12(16)9-3-1-2-4-10(9)14/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOWJEBPFOZAOKL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=CN=C(C=C2)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501241238 | |
Record name | (6-Chloro-3-pyridinyl)(2-fluorophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501241238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1187167-94-7 | |
Record name | (6-Chloro-3-pyridinyl)(2-fluorophenyl)methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1187167-94-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (6-Chloro-3-pyridinyl)(2-fluorophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501241238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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